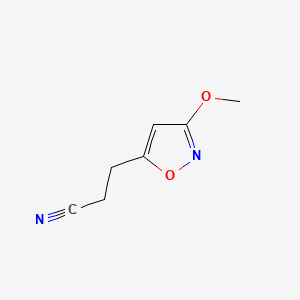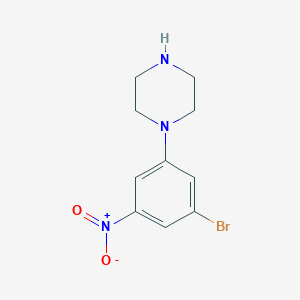
1-(3-Bromo-5-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the 3-position and a nitro group at the 5-position on the phenyl ring, which is attached to a piperazine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-bromo-5-nitroaniline with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or acetonitrile, and under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-5-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with sodium thiolate can yield the corresponding thioether derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common reagents used in these reactions include sodium thiolate, hydrogen gas, palladium catalysts, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitrophenyl)piperazine is primarily determined by its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromo-5-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Bromo-2-nitrophenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-Chloro-5-nitrophenyl)piperazine: Chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-Bromo-4-nitrophenyl)piperazine: Different position of the nitro group, affecting its chemical and biological properties.
Properties
Molecular Formula |
C10H12BrN3O2 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
1-(3-bromo-5-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-9(7-10(6-8)14(15)16)13-3-1-12-2-4-13/h5-7,12H,1-4H2 |
InChI Key |
AWMAMKIOIFJSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



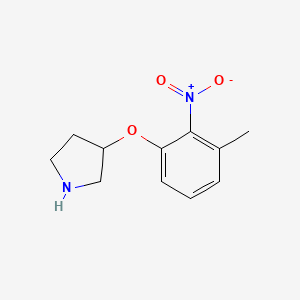
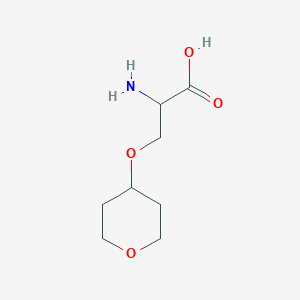
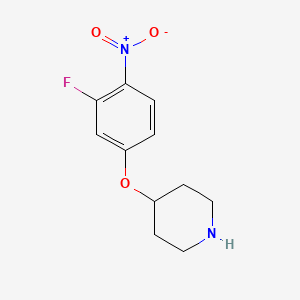


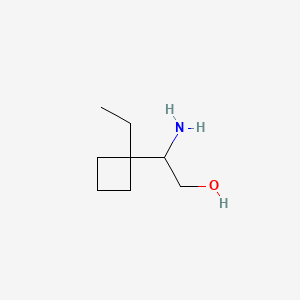

![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
